Hexocyclium Iodide

Description

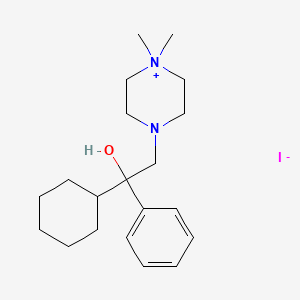

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H33IN2O |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;iodide |

InChI |

InChI=1S/C20H33N2O.HI/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

LRKQQAXQIJYDOB-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.[I-] |

Origin of Product |

United States |

Pharmacological Characterization of Hexocyclium Iodide at Muscarinic Receptors

Muscarinic Acetylcholine (B1216132) Receptor Binding Affinities

The affinity of hexocyclium (B1203108) iodide for muscarinic receptor subtypes has been determined using quantitative radioligand binding assays. These assays are crucial for understanding the selectivity profile of the compound.

Quantitative Radioligand Binding Assays for Receptor Subtypes

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, hexocyclium iodide) and a receptor. researchgate.net These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a method to separate the bound from the unbound radioligand. By measuring the amount of bound radioactivity, the affinity and density of the receptors can be determined. researchgate.net For muscarinic receptor subtype analysis, specific cell lines expressing individual human M1-M5 receptors are often utilized. researchgate.net The use of non-selective radioligands like [3H]N-methylscopolamine ([3H]NMS) in competition with unlabeled antagonists allows for the determination of the inhibitory constant (Ki) of the unlabeled compound for each receptor subtype. acnp.org

Affinity and Selectivity Profiles Across M1, M2, M3, and M4 Muscarinic Receptors

Studies have shown that this compound exhibits selectivity for different muscarinic receptor subtypes. The compound displays a higher affinity for the M3 and M1 subtypes compared to the M2 subtype. This selectivity is evident from its inhibitory constant (Ki) and IC50 values across the different receptors.

Table 1: Receptor Affinity Profile of this compound

| Receptor Subtype | IC50 (nM) | Ki (nM) for M3 | Primary Tissue Localization |

|---|---|---|---|

| M1 | 42 | CNS, autonomic ganglia | |

| M2 | 380 | Cardiac muscle | |

| M3 | 18 | 1.8 | Exocrine glands, smooth muscle |

Data sourced from Vulcanchem vulcanchem.com

The data indicates that this compound is most potent at the M3 receptor, followed by the M1 and then the M2 receptor, demonstrating a clear selectivity profile.

Orthosteric Antagonism Mechanism at Muscarinic Receptors

This compound functions as a competitive antagonist at muscarinic receptors. This means it binds to the same site as the endogenous agonist, acetylcholine, which is known as the orthosteric site. By occupying this site, it prevents acetylcholine from binding and activating the receptor, thereby inhibiting its function. The competitive nature of its antagonism can be demonstrated in functional assays where increasing concentrations of the antagonist cause a parallel rightward shift in the agonist's dose-response curve without affecting the maximum response.

Functional Antagonism in Isolated Tissue Preparations

To complement binding affinity data, the functional effects of this compound are evaluated in isolated tissue preparations that express specific muscarinic receptor subtypes.

In Vitro Pharmacological Models for Receptor Activity Evaluation

Various isolated tissue models are employed to assess the functional activity of muscarinic antagonists. These models provide a physiological context to the binding data. Commonly used preparations include:

Guinea-pig ileum: This tissue is rich in M3 muscarinic receptors, and its contraction in response to muscarinic agonists is a standard assay for M3 antagonism. acnp.org

Guinea-pig atria: The atria are predominantly populated by M2 muscarinic receptors. Antagonists are evaluated based on their ability to block the negative inotropic (force of contraction) and chronotropic (heart rate) effects of muscarinic agonists. acnp.org

Rabbit vas deferens: This tissue is a common model for studying M1 muscarinic receptor-mediated responses, where M1 agonists inhibit the twitch response elicited by electrical stimulation. acnp.org

Dose-Response Analysis and pA2 Value Determination in Functional Assays

In functional assays, the potency of a competitive antagonist like this compound is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a greater potency of the antagonist. slideshare.net This value is determined by performing dose-response curves for a muscarinic agonist in the absence and presence of different concentrations of the antagonist. The resulting rightward shift of the dose-response curve is then used in a Schild plot analysis to calculate the pA2 value. researchgate.net This analysis provides a functional measure of the antagonist's affinity for the receptor in a physiological system. dergipark.org.tr

Assessment of Muscarinic Receptor Subtype-Mediated Responses in Experimental Systems

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). vulcanchem.com Its binding affinity varies across the different receptor subtypes. Studies have shown that hexocyclium exhibits a degree of selectivity, particularly for the M3 and M1 subtypes over the M2, M4, and M5 subtypes.

In binding studies, hexocyclium and its silicon-substituted analogue, sila-hexocyclium, have been evaluated against various muscarinic receptor subtypes. researchgate.net For instance, the binding properties have been compared across M1 receptors in rat brain and human neuroblastoma cells, M2 receptors in rat heart, M3 receptors in rat pancreas, and M4 receptors in rat striatum. researchgate.netnih.gov Functional antimuscarinic properties have also been assessed in tissues such as the rabbit vas deferens (M1/M4-like), guinea-pig atria (M2), and guinea-pig ileum (M3). researchgate.netnih.gov

One study reported IC50 values for this compound, indicating its inhibitory concentration at different muscarinic receptor subtypes. vulcanchem.com The reported values were 42 nM for M1 receptors, 380 nM for M2 receptors, and 18 nM for M3 receptors. vulcanchem.com These findings suggest a higher affinity for the M3 and M1 subtypes compared to the M2 subtype. Another study reported a Ki value of 1.8 nM for the M3 receptor. vulcanchem.com The antagonist potencies (pA2 values) of a related compound, sila-hexocyclium, were determined to be 8.81 in guinea-pig uterus, a tissue suggested to be a model for M4 receptors. core.ac.uk

Table 1: Receptor Affinity Profile of this compound

| Receptor Subtype | IC50 (nM) | Primary Tissue Localization |

|---|---|---|

| M1 | 42 | CNS, autonomic ganglia |

| M2 | 380 | Cardiac muscle |

| M3 | 18 | Exocrine glands, smooth muscle |

This table is interactive. Click on the headers to sort.

Preclinical Evaluation of Cholinergic Modulation in Animal Models

Investigation of Gastrointestinal Motility Inhibition in Animal Experiments

Preclinical studies in animal models have demonstrated the inhibitory effects of hexocyclium on gastrointestinal motility. drugbank.comoup.com As a quaternary ammonium (B1175870) compound, its structure limits its ability to cross lipid membranes, which tends to localize its pharmacological effects to the gastrointestinal tract. vulcanchem.com

In animal experiments, hexocyclium has been shown to inhibit gastrointestinal motility and spasm. oup.com The antagonism of M3 receptors in the intestine leads to the inhibition of smooth muscle contraction, resulting in decreased motility. drugbank.com This effect is a characteristic feature of antimuscarinic agents and forms the basis of their use in conditions associated with gastrointestinal hypermotility. The development of non-invasive imaging techniques, such as dynamic MRI in rats, provides a robust tool for studying the effects of such compounds on gastric motility in preclinical research. nih.gov

Analysis of Antisecretory Responses in Preclinical Studies

Hexocyclium has been shown to possess antisecretory properties in preclinical studies. drugbank.comoup.com It diminishes gastric secretion in animal experiments. oup.com The mechanism underlying this effect is the blockade of M3 receptors on parietal cells, which prevents the stimulation of gastric acid secretion. drugbank.com

Studies have reported a significant inhibition of basal gastric acid output at therapeutic doses. vulcanchem.com For example, a 58–62% inhibition of basal acid output has been observed. vulcanchem.com In addition to its effects on gastric acid, hexocyclium also inhibits salivation, another process mediated by muscarinic receptors. oup.com The evaluation of antisecretory effects is a key component of the preclinical assessment of antimuscarinic drugs intended for the treatment of peptic ulcers and related conditions.

Comparative Pharmacology and Receptor Selectivity Studies

Structure-Activity Relationships of this compound Analogues and Related Antimuscarinics

The structure-activity relationships (SAR) of hexocyclium and its analogues have been investigated to understand the structural requirements for muscarinic receptor binding and selectivity. researchgate.netnih.gov The replacement of the carbon atom in the cyclohexyl ring with a silicon atom, to form sila-hexocyclium, did not significantly alter the affinity for muscarinic receptors. researchgate.net However, further modifications to the sila-hexocyclium structure did produce changes in affinity and selectivity.

For example, the p-fluoro- and p-chloro-derivatives of sila-hexocyclium displayed lower affinities for all four receptor subtypes studied (M1, M2, M3, M4) compared to the parent compound. researchgate.net In contrast, sila-substitution of o-methoxy-hexocyclium resulted in a two to three-fold increase in affinity for all muscarinic receptor subtypes. nih.gov Furthermore, the tertiary amine analogues of hexocyclium and sila-hexocyclium showed a 10 to 30-fold lower affinity than their corresponding quaternary ammonium derivatives, highlighting the importance of the quaternary nitrogen for high-affinity binding. researchgate.net

Comparative Analysis with Atropine (B194438) and Other Quaternary Ammonium Anticholinergics

On a weight basis, hexocyclium is reported to be more potent than atropine in several in vivo tests, although it is less potent in vitro. oup.com Atropine is a non-selective muscarinic antagonist. nih.gov

Hexocyclium's pharmacological actions and side effects are qualitatively similar to other quaternary ammonium anticholinergic drugs. oup.com Like other compounds in its class, such as oxyphenonium (B72533) bromide, tricyclamol chloride, and tridihexethyl (B1221198) iodide, it primarily exerts its effects on effector cells innervated by postganglionic cholinergic nerves. oup.com The quaternary structure of these compounds limits their ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to tertiary amines like atropine.

Examination of Multitargeting Properties within Muscarinic Ligands

The concept of multitargeting in pharmacology refers to the ability of a single ligand to interact with multiple receptor subtypes. This is a particularly relevant phenomenon in the study of muscarinic acetylcholine receptors (mAChRs), as their subtypes often exhibit subtle differences in their affinity for orthosteric agonists and antagonists. nih.gov This can complicate the determination of the specific receptor subtype responsible for a particular physiological function. nih.gov Muscarinic receptor ligands, including this compound, frequently demonstrate multitargeting properties, which can lead to a range of effects, some of which may be therapeutically beneficial while others manifest as side effects. nih.govdrugbank.com

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. drugbank.comvulcanchem.com Its primary mechanism of action involves blocking the binding of the endogenous neurotransmitter, acetylcholine, to these receptors. drugbank.com This antagonism is not uniform across all muscarinic receptor subtypes; this compound displays a degree of selectivity, with a higher affinity for certain subtypes over others. vulcanchem.comnih.gov

Research has shown that this compound has a notable affinity for M1, M2, M3, and M4 muscarinic receptor subtypes. nih.govnih.gov Specifically, it demonstrates a higher affinity for M1 and M3 receptors compared to M2 and M4 receptors. nih.gov The affinity of hexocyclium for these receptors has been quantified using pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Table 1: Binding Affinities (pKi) of Hexocyclium at Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue Source | pKi |

|---|---|---|

| M1 | Human neuroblastoma (NB-OK 1) cells | 7.9 |

| M2 | Rat heart | 6.8 |

| M3 | Rat pancreas | 7.9 |

| M4 | Rat striatum | 7.2 |

Data sourced from Waelbroeck et al. (1994) nih.gov

The multitargeting nature of muscarinic ligands is further exemplified by comparing the binding profiles of hexocyclium with its structural analogs. For instance, sila-substitution (the replacement of a carbon atom with a silicon atom) in hexocyclium, creating sila-hexocyclium, does not significantly alter its binding affinity for muscarinic receptors. nih.govnih.gov However, other chemical modifications can lead to significant changes in receptor selectivity. For example, the introduction of an o-methoxy group to sila-hexocyclium was found to increase its affinity for all studied muscarinic receptor subtypes by two to three-fold. nih.govnih.gov Conversely, the addition of p-fluoro or p-chloro substituents to sila-hexocyclium resulted in lower binding affinities. nih.gov

The investigation of such analogs helps to elucidate the structural requirements for muscarinic receptor selectivity. nih.gov For instance, tertiary amine derivatives of hexocyclium, such as demethyl-hexocyclium, exhibit a 10 to 30-fold lower affinity for muscarinic receptors compared to their quaternary ammonium counterparts like this compound. nih.gov This highlights the importance of the quaternary nitrogen in the high-affinity binding of hexocyclium to muscarinic receptors.

The functional consequences of this multitargeting are observed in various tissues. For example, the antimuscarinic effects of hexocyclium and its derivatives have been studied in tissues such as the rabbit vas deferens (rich in M1/M4-like receptors), guinea-pig atria (M2 receptors), and guinea-pig ileum (M3 receptors). nih.govnih.gov A strong correlation has been found between the binding affinities of these compounds in isolated receptor preparations and their functional antagonist potencies in these tissue-based assays. nih.gov

Chemical Synthesis and Structural Modifications of Hexocyclium Iodide for Research

Synthetic Methodologies for Hexocyclium (B1203108) Iodide and its Derivatives

General Principles of Quaternary Ammonium (B1175870) Compound Synthesis for Pharmacological Study

Quaternary ammonium compounds (QACs), such as Hexocyclium Iodide, are defined by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This cationic nature is fundamental to their pharmacological activity as muscarinic receptor antagonists. The synthesis of these compounds for pharmacological use generally relies on the quaternization of a tertiary amine. ulisboa.pt This is typically achieved through an SN2 reaction where the lone pair of electrons on the tertiary amine's nitrogen atom attacks an electrophilic carbon of an alkyl halide, such as methyl iodide, forming the quaternary salt. mdpi.comulisboa.pt

The choice of the alkylating agent and the tertiary amine precursor is critical in defining the final compound's structure and, consequently, its biological activity. For instance, the synthesis of this compound involves the reaction of a tertiary amine precursor, which contains the cyclohexyl, phenyl, and hydroxyl moieties, with methyl iodide. This modular approach allows for the systematic modification of the compound's structure to study structure-activity relationships. ulisboa.pt

These synthetic methods are valuable for producing a wide range of pharmacologically relevant compounds, including acetylcholinesterase inhibitors and other muscarinic receptor antagonists. ulisboa.ptnih.gov The resulting quaternary ammonium salts are often crystalline solids with enhanced stability, a desirable property for pharmaceutical formulations. vulcanchem.com

Novel Intermediate Compounds in the Synthesis of Muscarinic Receptor Antagonists

The synthesis of complex muscarinic receptor antagonists often involves the creation of novel intermediate compounds. These intermediates are crucial for building the final molecular architecture required for potent and selective receptor binding. For example, in the synthesis of various muscarinic antagonists, key intermediates like chiral tertiary α-hydroxy acids are essential components. tandfonline.com The development of stereoselective synthetic methods to produce these intermediates in high enantiomeric purity is a significant area of research. tandfonline.comresearchgate.net

In the broader context of synthesizing muscarinic antagonists, intermediates such as quinuclidinol and its derivatives are frequently used. mdpi.comnih.gov For example, quinuclidinol serves as a precursor in the synthesis of the widely used non-selective antagonist, quinuclidinyl benzilate (QNB). mdpi.comnih.gov Similarly, the synthesis of novel M3 antagonists has been achieved through the creation of key acid and amine fragments that are later coupled to form the final active molecule. nih.gov One such synthesis highlighted the use of a ZnCl₂-MAEP complex to catalyze a diastereoselective Michael reaction, forming contiguous quaternary-tertiary chiral centers in an intermediate. nih.gov Another novel approach involved a specific magnesium-halogen exchange reaction to create a functionalized pyridine (B92270) intermediate. nih.gov

Furthermore, research into new antagonists has led to the synthesis of various heterocyclic intermediates. For instance, 1,2,4-oxadiazoles have been employed as metabolically stable analogues of esters in the design of muscarinic agonists, and their synthesis involves unique intermediate synthons. nih.gov The development of these novel intermediates and the associated synthetic strategies are critical for discovering new chemical entities with potential therapeutic applications. google.com

Stereochemical Aspects of Muscarinic Receptor Interactions

Enantiomeric Synthesis and Characterization of Hexocyclium Analogues

The stereochemistry of muscarinic receptor antagonists plays a pivotal role in their interaction with receptor subtypes. The enantiomeric synthesis of analogues of hexocyclium, such as hexahydro-difenidol and its derivatives, has been a key area of investigation to understand these interactions. d-nb.info These compounds, like hexocyclium, possess a chiral center, and therefore exist as two enantiomers, (R) and (S). d-nb.info

The synthesis of the individual enantiomers of hexahydro-difenidol and its acetylenic analogue, hexbutinol (B27513), has been accomplished with high enantiomeric excess (>99.8%), as determined by calorimetric analysis. d-nb.info For example, the enantiomers of hexbutinol methiodide were synthesized and characterized, yielding analytically pure crystalline products. d-nb.info The characterization of these enantiomers involves techniques such as measuring the melting point and specific optical rotation ([α]D). d-nb.info For instance, the (R)- and (S)-enantiomers of hexbutinol methiodide were reported to have melting points of 174-175°C and specific rotations of -3 and +3, respectively. d-nb.info Such stereoselective syntheses are crucial for evaluating the pharmacological properties of each individual isomer. tandfonline.comresearchgate.net

Impact of Stereoisomerism on Receptor Affinity and Selectivity

The study of pure enantiomers of hexocyclium analogues has revealed that muscarinic receptors exhibit significant stereoselectivity, and this selectivity is dependent on the receptor subtype. ulb.ac.benih.gov Generally, the (R)-enantiomers of hexahydro-difenidol and its analogues consistently show higher affinities for muscarinic receptors than their corresponding (S)-isomers. d-nb.info

The introduction of structural modifications to these chiral antagonists can alter both their affinity and their stereoselectivity profile. For example, the introduction of a triple bond into the hexahydro-difenidol structure to form hexbutinol resulted in changes in affinity for M₂ and M₃ receptors. d-nb.info Furthermore, adding a p-fluoro substituent to the phenyl ring of (R)-hexbutinol reduced its affinity for all receptor subtypes but enhanced its selectivity for M₃ over M₂ receptors. d-nb.info These findings underscore the importance of stereochemistry in the design of receptor-subtype-selective antagonists. ulb.ac.benih.gov

| Compound/Analogue | Receptor Subtype | (R)-Enantiomer Affinity (pA₂) | (S)-Enantiomer Affinity (pA₂) | Stereoselectivity Ratio [(R)/(S)] |

| Hexahydro-difenidol (1) | M₁ (rabbit vas deferens) | 8.41 | 5.67 | 550 |

| M₂ (guinea-pig atria) | 6.88 | 5.65 | 17 | |

| M₃ (guinea-pig ileum) | 8.20 | 5.92 | 191 | |

| Hexbutinol (2) | M₁ (rabbit vas deferens) | 8.35 | 6.20 | 141 |

| M₂ (guinea-pig atria) | 7.62 | 6.58 | 11 | |

| M₃ (guinea-pig ileum) | 8.63 | 6.55 | 120 | |

| p-Fluoro-hexbutinol (4) | M₁ (rabbit vas deferens) | 7.73 | 6.20 | 34 |

| M₂ (guinea-pig atria) | 6.85 | 6.62 | 1.7 | |

| M₃ (guinea-pig ileum) | 7.78 | 6.85 | 8.5 | |

| Data sourced from a study on stereoselective inhibition by hexahydro-difenidol enantiomers and their analogues. d-nb.info |

Design and Synthesis of Bioisosteric Analogues

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the properties of a lead compound while retaining its desired biological activity. slideshare.net This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. google.com In the context of hexocyclium and its analogues, a notable example of bioisosteric replacement is the carbon/silicon switch, also known as sila-substitution. researchgate.netresearchgate.net

The synthesis of sila-hexocyclium, where the tertiary carbon atom connected to the cyclohexyl, phenyl, and hydroxyl groups is replaced by a silicon atom, has been accomplished. researchgate.netresearchgate.net The synthesis of sila-hexocyclium methyl sulfate (B86663) was achieved in a six-step process starting from (CH₃O)₃SiCH₂Cl. researchgate.netresearchgate.net Studies comparing the binding properties of hexocyclium and its sila-analogue revealed that this C/Si exchange did not significantly alter the affinity for muscarinic receptor subtypes. researchgate.netnih.gov However, in other derivatives, sila-substitution has been shown to increase affinity. For instance, the sila-substitution of o-methoxy-hexocyclium led to a two to three-fold increase in affinity for all studied muscarinic receptor subtypes. nih.gov

Exploration of Silicon Bioisosterism in Hexocyclium Derivatives (Sila-Hexocyclium)

The concept of bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties, has been a cornerstone of medicinal chemistry. A specific application of this strategy is "sila-substitution," or the carbon/silicon switch, which involves replacing a specific carbon atom with a silicon atom. researchgate.netresearchgate.net This modification can lead to improved pharmacological profiles, including enhanced efficacy, selectivity, and better absorption, distribution, metabolism, and excretion (ADMET) properties. researchgate.net

In the context of hexocyclium, a muscarinic acetylcholine (B1216132) receptor antagonist, researchers have explored the effects of silicon substitution to create sila-hexocyclium derivatives. nih.govdrugbank.com The synthesis of sila-hexocyclium methyl sulfate, a silicon analogue of hexocyclium methyl sulfate, has been achieved through a six-step process starting from (CH₃O)₃SiCH₂Cl, with a total yield of 16%. researchgate.netd-nb.info A related synthesis for the free base form was accomplished in five steps with a 29% total yield. researchgate.netd-nb.info

The primary aim of developing sila-hexocyclium was to investigate how this structural change would impact its interaction with muscarinic receptors. This exploration into sila-substitution has provided valuable tools for the pharmacological classification of muscarinic receptor subtypes. researchgate.netd-nb.info

Structure-Activity Relationships of Sila-Analogues on Muscarinic Receptor Subtypes

The replacement of carbon with silicon in hexocyclium derivatives has been a key strategy to probe their structure-activity relationships at various muscarinic receptor subtypes (M₁, M₂, M₃, and M₄). nih.gov

Initial studies revealed that the direct sila-substitution of hexocyclium to form sila-hexocyclium, and of demethyl-hexocyclium to demethyl-sila-hexocyclium, did not cause a significant change in their binding affinities for the studied muscarinic receptor subtypes. nih.govresearchgate.net However, a more pronounced effect was observed with the sila-substitution of o-methoxy-hexocyclium, which resulted in a two to three-fold increase in affinity for all muscarinic receptor subtypes investigated. nih.govnih.govnih.gov

Further modifications to the sila-hexocyclium structure, such as the introduction of p-fluoro and p-chloro substituents, led to a decrease in affinity at all four receptor subtypes compared to the parent sila-hexocyclium. nih.govresearchgate.net

Interestingly, while o-methoxy-sila-hexocyclium showed lower affinity and poorer discrimination between receptor subtypes in binding studies compared to sila-hexocyclium, it displayed marked selectivity for M₁/M₄-like heteroreceptors in functional assays on rabbit vas deferens. nih.govnih.gov The affinity profile for o-methoxy-sila-hexocyclium in binding studies was M₁ = M₄ ≥ M₃ ≥ M₂, whereas for sila-hexocyclium it was M₁ = M₃ > M₄ > M₂. nih.govresearchgate.net

Another important structural aspect influencing receptor affinity is the nature of the amine group. Tertiary amines, such as demethyl-hexocyclium, demethyl-sila-hexocyclium, and demethyl-o-methoxy-sila-hexocyclium, consistently demonstrated 10 to 30 times lower affinities for muscarinic receptors than their corresponding quaternary ammonium counterparts. nih.gov

These findings highlight the nuanced effects of sila-substitution and other structural modifications on the interaction of hexocyclium analogues with muscarinic receptor subtypes, providing valuable insights for the design of more selective muscarinic antagonists. nih.gov

Table 1: Affinity of Hexocyclium and its Sila-Analogues at Muscarinic Receptor Subtypes

| Compound | M₁ Affinity | M₂ Affinity | M₃ Affinity | M₄ Affinity | Key Findings |

| Hexocyclium | High | Moderate | High | Moderate | Parent compound for comparison. |

| Sila-Hexocyclium | High (M₁=M₃>M₄>M₂) nih.govresearchgate.net | Moderate nih.govresearchgate.net | High nih.govresearchgate.net | Moderate nih.govresearchgate.net | Sila-substitution did not significantly alter affinity. nih.govresearchgate.net |

| o-Methoxy-Sila-Hexocyclium | Moderate (M₁=M₄≥M₃≥M₂) nih.govnih.gov | Low nih.govnih.gov | Moderate nih.govnih.gov | Moderate nih.govnih.gov | Sila-substitution of the o-methoxy derivative increased affinity 2-3 fold across subtypes. nih.govnih.gov |

| p-Fluoro-Sila-Hexocyclium | Lower than parent nih.govresearchgate.net | Lower than parent nih.govresearchgate.net | Lower than parent nih.govresearchgate.net | Lower than parent nih.govresearchgate.net | Halogen substitution decreased affinity. nih.govresearchgate.net |

| p-Chloro-Sila-Hexocyclium | Lower than parent nih.govresearchgate.net | Lower than parent nih.govresearchgate.net | Lower than parent nih.govresearchgate.net | Lower than parent nih.govresearchgate.net | Halogen substitution decreased affinity. nih.govresearchgate.net |

| Demethyl-Hexocyclium | Lower than quaternary | Lower than quaternary | Lower than quaternary | Lower than quaternary | Tertiary amine shows 10-30 fold lower affinity. nih.gov |

| Demethyl-Sila-Hexocyclium | Lower than quaternary | Lower than quaternary | Lower than quaternary | Lower than quaternary | Tertiary amine shows 10-30 fold lower affinity. nih.gov |

Analytical Methodologies in Hexocyclium Iodide Research

Chromatographic Techniques for Research Compound Analysis

Chromatography stands as a cornerstone for the analysis of hexocyclium (B1203108) iodide and its related compounds. These methods are indispensable for separating complex mixtures and assessing the purity of synthetic products.

Application of Thin-Layer Chromatography (TLC) in Separation and Identification of Related Compounds

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the separation and identification of drugs and related substances. nih.gov In the context of hexocyclium iodide research, TLC provides a rapid and effective means of analysis. nih.govgoogleapis.com Standardized TLC systems are crucial for achieving reproducible results, with key criteria including the even distribution of retention factor (Rƒ) values across the plate and low correlation of Rƒ values when multiple systems are used. analyticaltoxicology.com

For the analysis of related compounds, post-chromatographic derivatization is often employed to visualize otherwise colorless spots. analyticaltoxicology.com A common method involves exposing the dried TLC plate to iodine vapor, which causes the components on the chromatogram to appear as yellow-brown spots. analyticaltoxicology.com This reversible reaction allows for the identification of separated compounds. analyticaltoxicology.com Other reagents used for primary screening of related alkaloid compounds include Wagner's, Mayer's, and improved Dragendorff's reagents. researchgate.net The separation on silica (B1680970) gel plates is influenced by the functional groups of the compounds, with more polar groups leading to stronger retention. analyticaltoxicology.com

Advanced Chromatographic Methods for Purity Assessment of Synthetic Products

For a more rigorous and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. googleapis.comgoogle.com HPLC is particularly valuable for determining the enantiomeric purity of chiral compounds related to hexocyclium. d-nb.info For instance, the enantiomeric excess (ee) of hexahydro-difenidol and its analogues, which share structural similarities with hexocyclium, has been determined to be greater than 99.8% using calorimetric analysis in conjunction with chromatographic data. d-nb.info

The synthesis of this compound typically yields a crystalline salt with over 95% purity after recrystallization. vulcanchem.com Advanced chromatographic methods like HPLC are essential to confirm this high level of purity and to detect any potential impurities. googleapis.comgoogle.comgoogle.com These methods are also used to establish reference standards, such as the deuterated analog this compound-d3, which is crucial for pharmacokinetic studies. vulcanchem.comvulcanchem.com

Radiometric Assays for Receptor Interaction Studies

Radiometric assays are fundamental in pharmacology for studying the interaction of ligands with their receptors. In the case of this compound, these assays have been pivotal in characterizing its binding to muscarinic acetylcholine (B1216132) receptors.

Detailed Protocols for [3H]-Ligand Binding Experiments

Radioligand binding experiments are performed to determine the affinity of a compound for a specific receptor. These experiments typically involve the use of a radiolabeled ligand, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-telenzepine, which binds to the target receptor. nih.govresearchgate.netd-nb.info

The general protocol for such experiments involves the following steps:

Tissue Preparation : Homogenates or crude membranes from tissues expressing the target receptors (e.g., rat brain, heart, pancreas, or cell lines like NB-OK 1) are prepared. nih.gov Protein concentration is determined using methods like the Lowry assay. nih.gov

Incubation : The tissue preparation is incubated with the radioligand at a specific concentration. nih.govd-nb.info To determine the affinity of an unlabeled compound like this compound, competition experiments are conducted where the tissue is incubated with a fixed concentration of the radioligand and varying concentrations of the competitor drug. nih.govd-nb.info

Separation : The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters. nih.gov

Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting. nih.gov

Non-specific binding is determined by conducting the incubation in the presence of a high concentration of a non-labeled antagonist, such as atropine (B194438). nih.govd-nb.info Specific binding is then calculated by subtracting the non-specific binding from the total binding. d-nb.info

Quantitative Analysis and Data Interpretation in Receptor Kinetic Studies

The data obtained from radioligand binding experiments are used to calculate key parameters that describe the drug-receptor interaction. The affinity of a competitor compound is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). nih.gov

Kinetic experiments are also performed to study the rates of association (k_on_) and dissociation (k_off_) of the ligand from the receptor. researchgate.net For example, kinetic studies with 3H-telenzepine at M1 muscarinic receptors showed monophasic association and dissociation kinetics. researchgate.net The kinetic dissociation constant (KD) can be calculated from the ratio of the dissociation and association rate constants (k_off_/k_on_). researchgate.net These kinetic parameters provide valuable insights into the duration of action of a drug at its receptor. uni-frankfurt.de

Competition curves are analyzed to determine the pKi values for the test compound. nih.gov For hexocyclium and its derivatives, these studies have revealed their affinity profiles at different muscarinic receptor subtypes (M1, M2, M3, and M4). nih.govresearchgate.net

Other Biophysical and Spectroscopic Characterization Methods in Research

In addition to chromatographic and radiometric techniques, other biophysical and spectroscopic methods are employed to characterize this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure of this compound. vulcanchem.com The proton NMR spectrum reveals distinct signals corresponding to the different parts of the molecule, such as the cyclohexyl and phenyl groups, the piperazinium methyl groups, and the ethanol (B145695) proton. vulcanchem.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, mass spectral analysis shows a characteristic base peak for the hexocyclium cation and a separate fragment for the iodide anion. vulcanchem.com

Elemental analysis is another fundamental technique used to confirm the empirical formula of the synthesized compound. d-nb.info

These biophysical and spectroscopic methods, in conjunction with the analytical techniques discussed earlier, provide a comprehensive characterization of this compound, which is essential for its use as a research tool. scribd.comnih.gov

Application in Structural Elucidaion of Synthetic Analogues

The structural elucidation of synthetic analogues of this compound, a quaternary ammonium (B1175870) compound, employs a range of analytical techniques to confirm their chemical identity and stereochemistry. These methods are fundamental in the development of new chemical entities and in understanding their structure-activity relationships.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular structure of this compound analogues. For the parent compound, specific proton environments are identifiable: the cyclohexyl group protons appear as a broad multiplet, aromatic protons as doublets, the piperazinium methyl groups as a singlet, and the ethanol proton as a triplet. vulcanchem.com Similar characteristic shifts are expected for its analogues, with variations indicating successful chemical modifications.

Mass Spectrometry (MS): Mass spectral analysis is critical for determining the molecular weight and fragmentation patterns of new analogues. For this compound, the base peak corresponds to the hexocyclium cation (m/z 317.5), while the iodide anion appears as a separate fragment (m/z 126.9). vulcanchem.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, further confirming the elemental composition of novel compounds. Gas Chromatography coupled with Mass Spectrometry (GC/MS) can be used to confirm the structures of tertiary amines produced from the Hofmann elimination of quaternary ammonium compounds in a hot injector port. american.edu

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is often used for monitoring the progress of synthetic reactions and for preliminary purity assessment of analogues. Preparative TLC can be employed to isolate small quantities of compounds for further analysis. analyticaltoxicology.com Visualization can be achieved using methods like iodine vapor, which reversibly stains the compound spots. analyticaltoxicology.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of synthetic analogues. Ion-pair HPLC with UV detection has been a traditional method for quantifying ionic species like quaternary ammonium compounds. alsenvironmental.co.uk However, this method can be susceptible to interference from the sample matrix. alsenvironmental.co.uk

Advanced Analytical Approaches:

X-ray Crystallography: For crystalline analogues, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry. This technique is invaluable for understanding the precise spatial arrangement of atoms.

Deuterated Analogues: The synthesis of deuterated analogues, such as this compound-d3, is a strategy employed for pharmacokinetic studies. vulcanchem.com The presence of deuterium (B1214612) allows for differentiation from the endogenous compound in mass spectrometry-based bioanalytical assays.

The table below summarizes the key analytical techniques and their specific applications in the structural elucidation of this compound analogues.

| Analytical Technique | Application in Structural Elucidation |

| NMR Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons. vulcanchem.com |

| Mass Spectrometry (MS and HRMS) | Determines the molecular weight and elemental composition of the analogue and its fragments. vulcanchem.com GC/MS can identify products of thermal degradation. american.edu |

| Thin-Layer Chromatography (TLC) | Monitors reaction progress, assesses purity, and allows for the isolation of small amounts of material for further characterization. analyticaltoxicology.com |

| HPLC | Separates and purifies analogues from reaction mixtures and analyzes their purity. alsenvironmental.co.uk |

| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline analogues, confirming stereochemistry and conformational details. |

| Synthesis of Deuterated Analogues | Facilitates metabolic and pharmacokinetic studies by providing a stable isotope-labeled internal standard for quantitative analysis. vulcanchem.com |

Methodologies for Investigating Chemical Stability in Research Formulations

Ensuring the chemical stability of this compound in research formulations is paramount for obtaining accurate and reproducible experimental results. Various analytical methodologies are employed to assess the degradation of the compound under different storage and experimental conditions.

Chromatographic Stability-Indicating Methods:

The cornerstone of stability testing is the use of stability-indicating analytical methods, which can separate the intact drug from its degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most widely used techniques for stability studies of quaternary ammonium compounds. researchgate.netnih.gov These methods can be coupled with various detectors:

UV/Vis Detector: While commonly used, UV detection may lack the specificity needed to unequivocally identify degradation products without pure reference standards. alsenvironmental.co.uk

Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides high sensitivity and selectivity, allowing for the identification and quantification of both the parent compound and its degradants, even at very low levels. researchgate.netnih.gov This is particularly useful for complex matrices.

Forced Degradation Studies:

Forced degradation studies are conducted to intentionally degrade the compound under harsh conditions to identify potential degradation pathways and products. These studies typically involve exposing the research formulation to:

Acidic and Basic Conditions: To assess susceptibility to hydrolysis.

Oxidative Conditions: Using reagents like hydrogen peroxide to evaluate oxidative stability.

Thermal Stress: To determine the effect of elevated temperatures on the compound's integrity.

Photostability: Exposing the formulation to light to assess its sensitivity to photodegradation.

The degradation products formed during these studies are then identified and characterized using techniques like LC-MS/MS.

Long-Term and Accelerated Stability Testing:

To predict the shelf-life of a research formulation, long-term and accelerated stability studies are performed.

Long-Term Stability: Samples are stored under recommended conditions for an extended period, with periodic analysis to monitor the concentration of the active compound.

Accelerated Stability: Samples are stored at elevated temperatures and humidity to increase the rate of chemical degradation. Data from these studies can be used to predict the stability at normal storage conditions. For some quaternary ammonium compounds, stability has been demonstrated for at least 103 days under specific storage conditions. nih.gov Other studies have shown stability on surfaces for up to 6 days. cabidigitallibrary.org

The following table outlines the methodologies used to investigate the chemical stability of this compound in research formulations.

| Methodology | Purpose in Stability Investigation | Key Findings/Considerations |

| HPLC/UPLC with UV Detection | Quantifies the parent compound and detects the formation of degradation products that absorb UV light. alsenvironmental.co.uk | May lack specificity for complex mixtures or when degradation products have similar UV spectra to the parent compound. alsenvironmental.co.uk |

| LC-MS/MS | Provides highly sensitive and specific quantification of the parent compound and identification of degradation products by their mass-to-charge ratio. researchgate.netnih.gov | The method of choice for complex formulations and for identifying unknown degradants. nih.gov |

| Forced Degradation Studies | Identifies potential degradation pathways and helps in the development of stability-indicating methods. | Essential for understanding the intrinsic stability of the molecule and for ensuring the analytical method is capable of detecting all relevant degradants. |

| Long-Term Stability Testing | Evaluates the chemical stability of the formulation under its intended storage conditions over time. | Provides real-world data on the shelf-life of the research formulation. |

| Accelerated Stability Testing | Uses exaggerated storage conditions (e.g., higher temperature) to predict the long-term stability of the formulation in a shorter timeframe. | The Arrhenius equation is often used to extrapolate the degradation rate at lower temperatures. |

Q & A

Q. What are the established synthetic routes for Hexocyclium Iodide, and how are structural modifications (e.g., sila-substitution) validated?

this compound is synthesized via quaternization of tertiary amines with methyl iodide or sulfate, followed by purification and characterization. Structural modifications, such as sila-substitution (replacing a carbon atom with silicon), are achieved using organometallic synthesis techniques. For example, sila-hexocyclium derivatives are prepared via methods detailed in Tacke et al. (1989a,b), involving silylation reactions and racemic mixture isolation . Validation includes 1H-NMR , 13C-NMR , EI-MS , and elemental analysis to confirm purity and structural integrity. Racemates are typically used in studies due to chirality at the carbinol/silanol center .

Q. How is receptor binding affinity (pKi) and functional antagonism (pA2) determined for this compound across muscarinic subtypes?

Radioligand binding assays with tracers like [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine are used to measure pKi (binding affinity) in tissues expressing specific muscarinic subtypes (e.g., rat heart for M2, guinea pig ileum for M3). Functional antagonism (pA2) is assessed using isolated organ preparations (e.g., rabbit vas deferens for M1/M4-like receptors). Data are analyzed via competitive inhibition curves and linear regression, excluding outliers like o-methoxy-sila-hexocyclium in M1/M4 studies . Statistical significance is evaluated using Student’s t-test (p < 0.05) .

Advanced Research Questions

Q. How can researchers address biphasic inhibition patterns observed in Hexocyclium’s binding to M1 receptors, and what implications does this have for receptor heterogeneity?

Biphasic inhibition curves (e.g., high- and low-affinity binding sites in rat cortex) suggest receptor subpopulations or allosteric interactions. To resolve this, researchers should:

- Perform Schild analysis to differentiate competitive vs. non-competitive binding.

- Use subtype-selective antagonists (e.g., pirenzepine for M1) to isolate contributions from heterogeneous receptor pools.

- Validate findings across multiple tissues (e.g., NB-OK1 cells vs. rat cortex) to confirm subtype-specific behavior . Such heterogeneity may reflect distinct M1/M4-like receptor conformations or coupling efficiencies, necessitating advanced modeling (e.g., two-site binding equations) .

Q. What methodological considerations are critical when designing comparative studies between Hexocyclium and its sila-derivatives to assess receptor subtype selectivity?

Key considerations include:

- Standardization of racemic mixtures : Ensure enantiomeric ratios are consistent, as chirality impacts receptor interactions .

- Functional assay selection : Use tissues with well-defined receptor dominance (e.g., guinea pig ileum for M3, rabbit vas deferens for M1/M4-like) to minimize cross-subtype interference .

- Control for quaternary ammonium effects : Compare demethylated analogs (e.g., demethyl-hexocyclium) to isolate contributions of the ammonium group to hydrophobic pocket binding .

- Data normalization : Align pKi and pA2 values using linear regression to account for tissue-specific variability in receptor density .

Data Contradiction and Validation

Q. How should discrepancies between binding affinity (pKi) and functional antagonism (pA2) data be interpreted for Hexocyclium derivatives?

Discrepancies may arise from differences in receptor coupling efficiency or assay conditions. For example:

- Tissue-specific factors : Guinea pig atria (M2) may exhibit lower receptor reserve than rat heart, leading to reduced pA2-pKi correlation .

- Allosteric modulation : Compounds like o-methoxy-sila-hexocyclium may bind to non-orthosteric sites, altering functional responses despite similar pKi values . Resolve contradictions by repeating assays in transfected cell lines (e.g., CHO cells expressing human muscarinic receptors) to control for endogenous receptor heterogeneity .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing Hexocyclium derivatives?

- Synthesis : Follow literature methods (e.g., Zaug et al., 1958 for hexocyclium; Tacke et al., 1989a,b for sila-derivatives) with strict stoichiometric control .

- Characterization : Combine elemental analysis (C, H, N, S ± Si) with spectroscopic techniques (NMR, MS) to confirm molecular identity .

- Purity verification : Use HPLC with UV detection (λ = 210–254 nm) and ensure >95% purity for pharmacological studies .

Structural-Activity Relationship (SAR) Analysis

Q. How does sila-substitution in Hexocyclium derivatives influence muscarinic receptor subtype selectivity?

Sila-substitution enhances M3 receptor selectivity by increasing hydrophobic interactions with the receptor’s siloxane-binding pocket. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.